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Compound of Interest

Compound Name: Piperidine-4-sulfonic acid

Cat. No.: B1220723

Technical Guide: Piperidine-4-sulfonic Acid
(P4S)

CAS Number: 72450-62-5[1][2][3][4]

Introduction

Piperidine-4-sulfonic acid (P4S) is a synthetic, cyclic analogue of the principal inhibitory
neurotransmitter, y-aminobutyric acid (GABA).[1][5] Structurally, it is a conformationally
restricted molecule that has been instrumental in the characterization of GABA receptor
subtypes.[6] As a highly polar zwitterion, P4S does not penetrate the blood-brain barrier,
limiting its systemic effects to the periphery.[1] This property, however, makes it a valuable tool
for isolating and studying peripheral GABA receptor function.

This document provides a comprehensive overview of Piperidine-4-sulfonic acid, including its
physicochemical properties, pharmacological profile, representative synthesis, and key
experimental protocols for its use in research.

Physicochemical Properties

P4S is typically a powder at room temperature. Its key identifiers and computed properties are
summarized in the tables below.
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Identifier Value Reference
CAS Number 72450-62-5 [112][3114]
Molecular Formula CsHi11NOsS [1112][31[4]
Molecular Weight 165.21 g/mol [1112]131[4]
IUPAC Name piperidine-4-sulfonic acid [1]
P4S, Piperidine-4-sulphonic
Synonyms ] [1][4]
acid
SMILES C1CNCCC1S(=0)(=0)O [1]
INChl=1S/C5H11NO3S/c7-
InChl 10(8,9)5-1-3-6-4-2-5/h5-6H,1- [1]
4H2,(H,7,8,9)
UGBJGGRINDTHIH-
InChlKey [1]
UHFFFAOYSA-N
Computed Property Value Reference
pKa (Predicted) 1.20+£0.20 [31[7]
XLogP -0.91 [8]
Topological Polar Surface Area  74.8 A2 [3]
Hydrogen Bond Donors 2 [31[8]
Hydrogen Bond Acceptors 4 [31[8]
Rotatable Bond Count 1 [31[8]

Pharmacology

P4S is a potent and selective ligand for GABA receptors, exhibiting a complex pharmacological

profile characterized by subtype-selective partial agonism at GABA-A receptors and

antagonism at GABA-p receptors.
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GABA-A Receptor Activity

P4S acts as a partial agonist at GABA-A receptors. Its functional efficacy is highly dependent
on the a-subunit composition of the receptor complex.[1][5]

o High Efficacy (Agonist Activity): At GABA-A receptors containing a2, a3, and a5 subunits,
P4S demonstrates high activational efficacy (Emax = 75-96%).[1][5]

o Low Efficacy (Functional Antagonist): In contrast, at receptors containing al, a4, and a6
subunits, it shows very low efficacy (Emax = 7.2-21%)), effectively acting as an antagonist at
these sites.[1][5]

This profile distinguishes P4S from other GABA agonists like isoguvacine and gaboxadol,
which exhibit more uniform high efficacy across different GABA-A receptor subtypes.[1]

GABA-p Receptor Activity

In addition to its effects on GABA-A receptors, P4S is a moderately potent antagonist at GABA-
p receptors (formerly known as GABA-C receptors).[1]

GABA Reuptake

Unlike some related compounds, P4S does not inhibit GABA reuptake.[1]

Binding Affinity

Radioligand binding studies have characterized the affinity of P4S for GABA receptors. In
bovine brain membranes, [3H]P4S binding identified two distinct sites.[9][10]

Parameter High-Affinity Site Low-Affinity Site Reference
K_D 17 +7nM 237 + 100 nM [9][10]

0.15 + 0.07 pmol/mg 0.80 + 0.20 pmol/mg
B_max [9][10]

protein protein

The ICso for P4S in inhibiting the binding of [(H]-GABA is approximately 0.034 uM.[10]
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Signaling Pathway and Mechanism of Action

The diagram below illustrates the selective action of Piperidine-4-sulfonic acid on different
GABA-A receptor subtypes, leading to varied downstream neuronal responses.

Piperidine-4-sulfonic acid (P4S)

Binds Bi Binds
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Click to download full resolution via product page

Caption: Mechanism of P4S action on GABA receptor subtypes.

Experimental Protocols
Representative Synthesis of Piperidine-4-sulfonic Acid

While a definitive, single published protocol is not readily available, a plausible synthesis can
be adapted from general methods for creating piperidine sulfonic acids.[1] One conceptual
pathway involves the sulfonation of a piperidine precursor. A common route to substituted
piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[11]

Reaction Scheme: Pyridine-4-sulfonic acid — Piperidine-4-sulfonic acid
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Materials:

Pyridine-4-sulfonic acid

e Rhodium on carbon (Rh/C) catalyst (e.g., 5%)
» Deionized water

e Ethanol

e Hydrogen gas (H2)

e High-pressure reactor (e.g., Parr hydrogenator)
Procedure:

e Preparation: In a high-pressure reactor vessel, dissolve pyridine-4-sulfonic acid in a mixture
of deionized water and ethanol.

» Catalyst Addition: Carefully add the Rh/C catalyst under an inert atmosphere (e.g., nitrogen
or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.

» Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any
air.

e Reaction: Pressurize the reactor with hydrogen gas (e.g., 5 atm) and heat to approximately
80°C. Maintain vigorous stirring.

e Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
The reaction time can vary from several hours to overnight.

o Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully
vent the excess hydrogen.

o Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the
filter cake with deionized water.
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« |solation: Combine the filtrate and washings. Remove the solvent under reduced pressure

(rotary evaporation) to yield the crude product.

 Purification: The resulting solid can be purified by recrystallization from an appropriate
solvent system (e.g., water/ethanol) to afford pure Piperidine-4-sulfonic acid.

GABA-A Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds
for the GABA-A receptor using [BH]P4S or [BH]JGABA as the radioligand.[2][9]
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Membrane Preparation
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Caption: Workflow for a GABA-A receptor radioligand binding assay.
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Procedure:
e Membrane Preparation:

o Homogenize frozen bovine cerebral cortex in 50 volumes of ice-cold Tris-citrate buffer (50
mM, pH 7.1).[2]

o Centrifuge the homogenate at 50,000 x g for 10 minutes at 4°C.[2]

o Discard the supernatant and repeat the resuspension and centrifugation steps at least five
more times to thoroughly wash the membranes and remove endogenous GABA.[2]

o Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1
mg/mL.

e Binding Reaction:

o Set up assay tubes containing:

A fixed concentration of radioligand (e.g., 10-20 nM [3H]P4S).

Varying concentrations of the unlabeled test compound (e.g., P4S for self-competition).

The prepared membrane suspension (~0.25 mg protein/mL final concentration).

Buffer to the final volume (e.g., 1-2 mL).

o For determining non-specific binding, prepare a set of tubes containing a high
concentration of unlabeled GABA (e.g., 1 mM).

e Incubation:

o Incubate the tubes on ice (4°C) for a sufficient time to reach binding equilibrium (e.g., 5-10
minutes).[2]

e Separation and Quantification:
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o Terminate the binding reaction by centrifugation at 50,000 x g for 10 minutes at 4°C.[2]
Centrifugation is preferred over filtration to minimize the dissociation of low-affinity binding.

[2]

o Rapidly aspirate the supernatant and wash the pellet with ice-cold buffer to remove
unbound radioligand.

o Solubilize the pellet and measure the amount of bound radioactivity using a liquid
scintillation counter.

e Data Analysis:

[¢]

Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the specific binding as a function of the log of the competitor concentration to
generate a competition curve.

o Determine the ICso value (the concentration of competitor that inhibits 50% of specific
binding) using non-linear regression analysis.

o Calculate the equilibrium dissociation constant (Ki) for the test compound using the
Cheng-Prusoff equation.

Conclusion

Piperidine-4-sulfonic acid is a specialized pharmacological tool for the study of GABA
receptors. Its distinct profile as a subtype-selective GABA-A partial agonist and GABA-p
antagonist, combined with its inability to cross the blood-brain barrier, makes it uniquely suited
for probing the structure-function relationships of these critical inhibitory receptors, particularly
in the peripheral nervous system. The methodologies presented here provide a foundation for
researchers and drug development professionals to utilize P4S effectively in their
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8564410/
https://pubmed.ncbi.nlm.nih.gov/8564410/
https://pubmed.ncbi.nlm.nih.gov/8564410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3927317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10054644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10054644/
https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm
https://en.wikipedia.org/wiki/Piperidine-4-sulfonic_acid
https://pubmed.ncbi.nlm.nih.gov/7354350/
https://pubmed.ncbi.nlm.nih.gov/7354350/
https://chemdad.com/index.php?c=article&id=36858
https://www.chemrevlett.com/article_132113_57451e45b884209613a9d1d8167163e9.pdf
https://pubmed.ncbi.nlm.nih.gov/6267201/
https://pubmed.ncbi.nlm.nih.gov/6267201/
https://www.scilit.com/publications/d0dc2a6eb82b461897032ac10c78336f
https://apps.dtic.mil/sti/tr/pdf/ADA258925.pdf
https://www.benchchem.com/product/b1220723#what-is-the-cas-number-for-piperidine-4-sulfonic-acid
https://www.benchchem.com/product/b1220723#what-is-the-cas-number-for-piperidine-4-sulfonic-acid
https://www.benchchem.com/product/b1220723#what-is-the-cas-number-for-piperidine-4-sulfonic-acid
https://www.benchchem.com/product/b1220723#what-is-the-cas-number-for-piperidine-4-sulfonic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1220723?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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